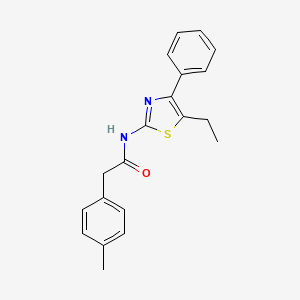
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide, also known as EPTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EPTA belongs to the thiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide is not fully understood. However, studies have shown that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. This compound has also been found to inhibit the expression of various proteins involved in cancer cell survival and proliferation.
実験室実験の利点と制限
One of the main advantages of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide is its potent anticancer and antimicrobial activity. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experiments.
将来の方向性
There are several future directions for N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide research. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to optimize its pharmacological properties, such as solubility and bioavailability, to improve its efficacy as a therapeutic agent. Additionally, this compound can be further studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a novel compound with potential applications in various fields. Its potent anticancer and antimicrobial activity make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties. This compound represents a promising avenue for future research in the quest for new and effective therapeutic agents.
合成法
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide can be synthesized using a one-pot, three-component reaction. The reaction involves the condensation of 2-aminobenzophenone, ethyl acetoacetate, and 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The reaction yields this compound as a yellow crystalline solid with a purity of over 95%.
科学的研究の応用
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. One of the main areas of research is in the field of cancer. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit cancer cell migration and invasion.
In addition to its anticancer properties, this compound has also been studied for its antimicrobial activity. It has been found to exhibit potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.
特性
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-3-17-19(16-7-5-4-6-8-16)22-20(24-17)21-18(23)13-15-11-9-14(2)10-12-15/h4-12H,3,13H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAVGOCDKUOISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-ethyl-9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5736948.png)

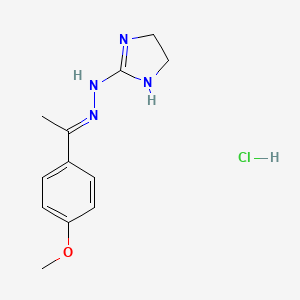

![2-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5736966.png)
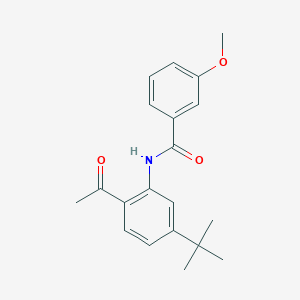

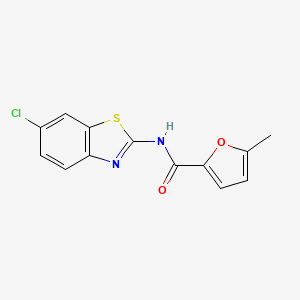

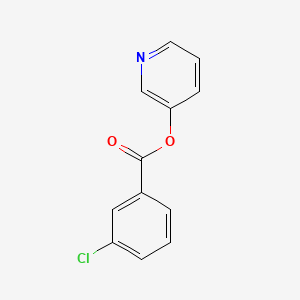
![dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)

![3'-[(diethylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5737046.png)
![2-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5737054.png)
